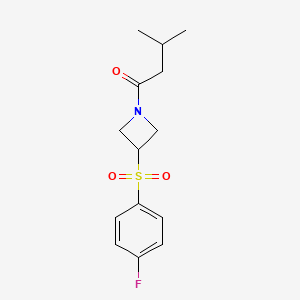

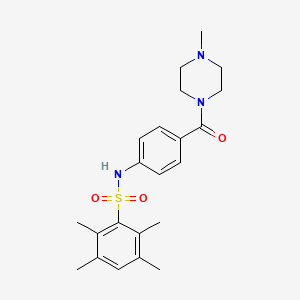

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Aplicaciones Científicas De Investigación

Enzyme-Linked Immunosorbent Assay Development

A study highlighted the generation of broad specificity antibodies for sulfonamide antibiotics, utilizing derivatives including those related to the specified compound for developing a highly sensitive enzyme-linked immunosorbent assay (ELISA). This technique is pivotal for detecting sulfonamide antibiotics in milk samples, demonstrating the compound's utility in food safety and pharmaceutical analysis (Adrián et al., 2009).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has explored the use of fluorophenyl sulfonyl azetidinyl derivatives for synthesizing β-fluoropyrroles and α-fluoro esters, showcasing their role in constructing complex organic molecules (Uno et al., 1994); (Wnuk et al., 1996). These synthetic methodologies are critical for the development of new pharmaceuticals and materials.

Antibacterial Activity

A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group was discovered, indicating potent antibacterial activities against Gram-positive and Gram-negative bacteria. The study showcases the potential of such compounds in developing new antibiotics (Kuramoto et al., 2003).

Molecular Recognition in β-Lactams

Research on the crystal packing of 4-sulfonyl β-lactams has provided insights into molecular recognition in β-lactams, which is essential for the design of β-lactam antibiotics and understanding their mechanism of action (Basak et al., 2004).

Catalytic Asymmetric Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed for the catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of such compounds in enantioselective synthesis, which is crucial for the production of chiral drugs (Wang et al., 2008).

Mecanismo De Acción

Target of Action

Related compounds, such as azetidin-2-ones, have been shown to target tubulin and act as selective estrogen-receptor modulators (serms) .

Mode of Action

Based on the structure and activity of related compounds, it can be inferred that it may interact with its targets in a competitive mode .

Biochemical Pathways

Related compounds have been shown to affect the synthesis of bacterial cell walls and have antiproliferative activity .

Pharmacokinetics

A related compound, jnj-42226314, has been shown to bind to its target in a time- and dose-dependent manner . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

Related compounds have been shown to have antimitotic effects and act as selective estrogen-receptor modulators (serms) .

Propiedades

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-10(2)7-14(17)16-8-13(9-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYSQTIGFNNGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)

![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)

![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)